An In-depth Technical Guide to (7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol: Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to (7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of (7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry. Drawing upon data from analogous structures and established principles of benzimidazole chemistry, this document outlines a plausible synthetic pathway, predicts its reactivity, and explores its potential applications in drug discovery, particularly as a kinase inhibitor.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole core is a privileged heterocyclic motif integral to a multitude of pharmacologically active agents.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to diverse therapeutic applications.[2] Clinically approved drugs containing the benzimidazole scaffold include proton pump inhibitors like omeprazole, anthelmintics such as albendazole, and antihistamines. The unique electronic properties and synthetic tractability of the benzimidazole ring system make it a versatile platform for the development of novel therapeutics. This guide focuses on a specific derivative, (7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol, elucidating its chemical characteristics and potential as a valuable building block in drug discovery programs.
Physicochemical Properties
While experimental data for (7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol is not extensively available in the public domain, its key physicochemical properties can be reliably computed. These parameters are crucial for predicting its behavior in biological systems and for designing synthetic and formulation strategies.
| Property | Value | Source |
| IUPAC Name | (7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol | PubChem[3] |
| CAS Number | 1340111-89-8 | PubChem[3] |
| Molecular Formula | C₉H₉ClN₂O | PubChem[3] |
| Molecular Weight | 196.63 g/mol | PubChem[3] |
| Canonical SMILES | CN1C(CO)N=C2C1=C(C=CC=C2)Cl | PubChem[3] |
| InChI Key | CLVXTWYZYQNBSL-UHFFFAOYSA-N | PubChem[3] |
| XLogP3 | 1.2 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
Synthesis and Mechanistic Insights
A definitive, peer-reviewed synthesis for (7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol has not been prominently reported. However, based on established methodologies for the synthesis of analogous benzimidazole derivatives, a plausible and efficient synthetic route can be proposed. The most common and versatile method for constructing the benzimidazole core is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[1]
A proposed synthetic pathway for (7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol would likely involve a two-step process starting from 3-chloro-N1-methylbenzene-1,2-diamine and a suitable two-carbon synthon, such as glycolic acid or its ester.
Proposed Synthetic Protocol:
Step 1: Cyclization to form the Benzimidazole Core
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To a solution of 3-chloro-N1-methylbenzene-1,2-diamine (1.0 eq) in a suitable high-boiling solvent such as xylene, add glycolic acid (1.1 eq).
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Add a catalytic amount of a strong acid, for example, 3N hydrochloric acid.[4]
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Heat the reaction mixture to reflux (approximately 140-150 °C) for 4-6 hours, with continuous removal of water using a Dean-Stark apparatus. The acid catalyst facilitates the dehydration and subsequent cyclization.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Neutralize the mixture with a suitable base, such as aqueous ammonia, to a pH of 7-8.[4]
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The product, (7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol, is expected to precipitate.
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Collect the solid by filtration, wash with water and a non-polar solvent like tert-butyl methyl ether to remove impurities.[4]
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Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Proposed synthetic workflow for the target compound.
Chemical Reactivity and Derivatization Potential
The chemical reactivity of (7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol is primarily dictated by the functional groups present: the benzimidazole ring system and the primary alcohol.
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The Hydroxymethyl Group: The primary alcohol at the 2-position is a versatile handle for further chemical modifications. It can undergo oxidation to the corresponding aldehyde or carboxylic acid, providing entry into a wide range of amide and ester derivatives. Etherification or esterification reactions can also be readily performed to introduce diverse functionalities.
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The Benzimidazole Core: The benzimidazole ring is generally stable but can undergo electrophilic substitution on the benzene ring, directed by the existing chloro and alkylamino groups. The N-methyl group at position 1 prevents tautomerism, leading to more predictable substitution patterns compared to N-unsubstituted benzimidazoles.
Caption: Key reaction pathways for derivatization.
Potential Applications in Drug Discovery
Benzimidazole derivatives are well-established as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. The structural features of (7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol, including its heterocyclic core and the potential for diverse functionalization, make it an attractive scaffold for the development of novel kinase inhibitors.
The chloro- and methyl-substituents on the benzene ring can influence the molecule's binding affinity and selectivity for the kinase active site. The hydroxymethyl group at the 2-position serves as a key point for modification to optimize pharmacokinetic and pharmacodynamic properties. For instance, it can be functionalized to introduce solubilizing groups or moieties that can form specific interactions with the target protein.
While direct biological data for this specific compound is limited, the broader class of substituted benzimidazoles has shown activity against a range of kinases, including those involved in cell signaling pathways crucial for cancer cell proliferation and survival.
Spectroscopic Characterization (Predicted)
Based on the analysis of structurally related benzimidazoles, the following spectroscopic characteristics are anticipated for (7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the chloro and methylamino substituents. A singlet corresponding to the N-methyl group would likely appear in the upfield region. The methylene protons of the hydroxymethyl group would likely present as a singlet, and the hydroxyl proton would be a broad singlet, exchangeable with D₂O.
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¹³C NMR: The carbon NMR spectrum would display characteristic signals for the carbons of the benzimidazole core and the substituents. The carbon of the hydroxymethyl group would be found in the aliphatic region, while the aromatic and heterocyclic carbons would resonate at lower field.
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IR Spectroscopy: The infrared spectrum is expected to show a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the alcohol. Characteristic C=N and C=C stretching vibrations of the benzimidazole ring would be observed in the 1650-1450 cm⁻¹ region.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (196.63 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom.
Safety and Handling
Conclusion
(7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. Its benzimidazole core provides a proven scaffold for biological activity, while its specific substitution pattern and functional handle offer numerous avenues for chemical modification and optimization. The proposed synthetic route, based on established chemical principles, provides a clear path for its preparation. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully realize its therapeutic potential.
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